3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting thiophene derivative can then be subjected to further reactions to introduce the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole share the pyrazole ring structure.
Uniqueness
3-(5-ethylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the combination of both thiophene and pyrazole rings in its structure. This dual functionality allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11N3S |
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Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-(5-ethylthiophen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-6-3-4-8(13-6)7-5-9(10)12-11-7/h3-5H,2H2,1H3,(H3,10,11,12) |
InChI Key |
VBKJKHLWPUKGMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=CC(=NN2)N |
Origin of Product |
United States |
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